N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide
Description
N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-(oxan-2-yloxy)propyl group. The oxan-2-yloxy moiety (tetrahydropyran-2-yloxy group) is a cyclic ether known for its role in enhancing solubility and metabolic stability in drug design. These analogs exhibit diverse biological activities, including antimalarial, antioxidant, and kinase inhibitory properties, depending on their functional groups .
Properties
IUPAC Name |
N-[3-(oxan-2-yloxy)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-10(13)12-7-5-9-15-11-6-3-4-8-14-11/h2,11H,1,3-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJOXPJHSSLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide typically involves the reaction of oxane derivatives with prop-2-enamide under controlled conditions. One common method includes the use of oxane-2-ol and 3-bromopropylamine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxane derivatives.
Scientific Research Applications
N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The oxane ring and prop-2-enamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of prop-2-enamide derivatives are highly dependent on their substituents. Below is a comparative analysis of key analogs:
Table 1: Comparison of Prop-2-enamide Derivatives
Key Observations
Antioxidant Activity: Derivatives with phenolic substituents (e.g., dihydroxyphenyl or methoxyphenyl groups) exhibit moderate antioxidant activity. For instance, compounds from Salsola baryosma showed DPPH radical scavenging with IC₅₀ values of 378–427 µM, comparable to controls like propyl gallate .
Antimalarial Potency: Piperazinyl-substituted derivatives (e.g., 1c and 2c in ) demonstrated nanomolar IC₅₀ values against Plasmodium falciparum, highlighting the role of nitrogen-rich heterocycles in enhancing activity .
Kinase Inhibition : Complex substituents, such as those in rociletinibum, enable targeted kinase inhibition, likely due to interactions with ATP-binding pockets in enzymes .
Halogenated Derivatives : Chloro- and fluoro-substituted compounds () may improve binding affinity to hydrophobic enzyme pockets or receptors, though their specific activities require further study .
Physicochemical Properties
- Metabolic Stability: Cyclic ethers like oxan-2-yloxy are resistant to oxidative metabolism, which could prolong the compound’s half-life relative to analogs with labile substituents (e.g., acetyl or phenolic groups) .
- Solubility : Polar groups (e.g., piperazinyl or hydroxyl) improve aqueous solubility, whereas halogenated or aromatic substituents reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
